molecular formula C20H18Cl2N4ORu B1591438 cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate CAS No. 98014-14-3

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

Cat. No. B1591438
CAS RN: 98014-14-3
M. Wt: 502.4 g/mol
InChI Key: XBOQABVNRXVAKI-UHFFFAOYSA-L
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Description

Cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate, commonly referred to as cis-BBR, is an organometallic compound composed of two pyridine ligands and one ruthenium atom. It is a water-soluble, coordination complex, and is used extensively in scientific research. Cis-BBR is a powerful oxidizing agent, and its strong oxidizing capacity makes it an ideal reagent for a variety of applications.

Scientific Research Applications

Bioprocessing Application

cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate is utilized in bioprocessing for the synthesis of ruthenium complexes. These complexes are instrumental in developing nanocomposite junctions with gold nanoparticles, which have potential applications in various biotechnological fields, including biosensors and molecular diagnostics .

Cell Culture and Transfection

In cell culture and transfection, this compound serves as a precursor for synthesizing ruthenium complexes that can modify the surface of gold nanoparticles. This modification is crucial for the selective luminescence detection of cysteine, an amino acid, which can be applied in cellular assays and studies related to cellular functions .

Cell and Gene Therapy

The compound’s role in cell and gene therapy is linked to its ability to form complexes that can be used for targeted delivery and therapeutic applications. The precise mechanisms and applications are still under research, but its potential in this field is recognized .

Synthesis of Bridged Di-Ru Complexes

cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate reacts with bipyridyl macrocycles to form bridged di-Ru complexes. These complexes have significant implications in structural, electrochemical, and photophysical studies, which can lead to advancements in materials science and catalysis .

properties

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOQABVNRXVAKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

CAS RN

98014-14-3, 19542-80-4
Record name cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-DICHLOROBIS(2,2'-BIPYRIDINE)RUTHENIUM(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
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cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
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cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
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cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

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